4-Methyl-6-pyridin-4-ylpyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

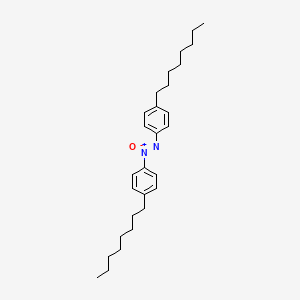

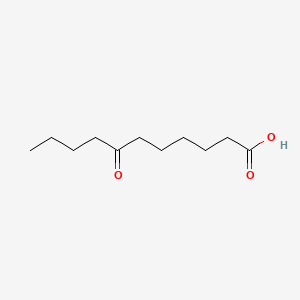

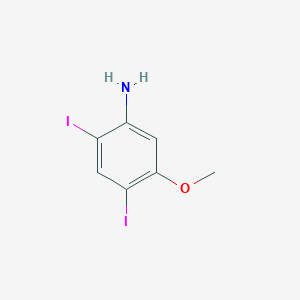

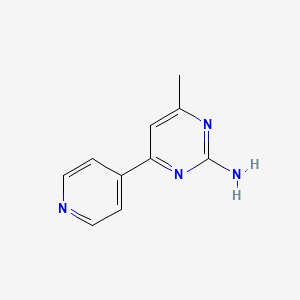

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine is a synthetic molecule that was developed as a potent and selective inhibitor of the enzyme “TBK1”. TBK1 is a protein kinase that is involved in the regulation of immune responses and the development of cancer. It has a molecular formula of C10 H10 N4 and a molecular weight of 186.217 .

Synthesis Analysis

The synthesis of pyrimidine derivatives like 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine involves several steps. These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Other methods involve a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine is characterized by a pyrimidine ring with a methyl group at the 4th position and a pyridinyl group at the 6th position . The exact structure can be determined using various analytical techniques.Chemical Reactions Analysis

The chemical reactions involving 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine are complex and involve several steps. These include oxidative dehydrogenation, annulation, and oxidative aromatization . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .科学研究应用

Chemical Reactions and Modifications

Reactions involving amines and thiols with specific pyrimidine derivatives have been investigated, highlighting the catalytic role of pyridine and the selective addition reactions forming syn- or anti-addition products, depending on the nature of the reactant (Čikotienė et al., 2007)(source). Furthermore, the synthesis and characterization of stable betainic pyrimidinaminides, showing the influence of substitution patterns or reaction conditions on product formation, emphasize the chemical versatility of related compounds (Schmidt, 2002)(source).

Applications in Molecular Design

Research into rhenium tricarbonyl complexes of modified nucleosides for potential biochemical applications highlights the intersection of pyrimidine derivatives with nucleoside chemistry (Wei et al., 2005)(source). Additionally, the development of novel bifunctional chelators and their complexes, derived from amination reactions involving similar pyrimidine analogs, opens avenues for designing radiopharmaceuticals and imaging agents.

Antimicrobial and Biological Activity

Certain pyrimidine salts have demonstrated in vitro antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013)(source). This includes the synthesis of pyrimidine derivatives with chloranilic and picric acids, showcasing the broad spectrum of biological activities associated with these compounds.

Inhibitory Activities Against HIV-1 and Histone Deacetylase

Research on 2-pyridinylpyrimidines as inhibitors of HIV-1 structural protein assembly offers insights into the role of these compounds in antiviral therapy (Kožíšek et al., 2016)(source). Additionally, the design and biological evaluation of specific pyrimidin-2-ylamine derivatives as selective histone deacetylase inhibitors underscore their potential in cancer treatment (Zhou et al., 2008)(source).

安全和危害

属性

IUPAC Name |

4-methyl-6-pyridin-4-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCKPAITZBWHHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552109 |

Source

|

| Record name | 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine | |

CAS RN |

90916-53-3 |

Source

|

| Record name | 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)

![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)